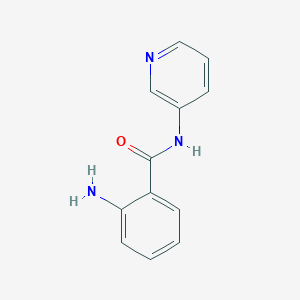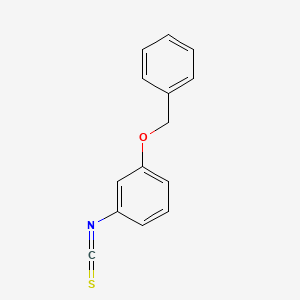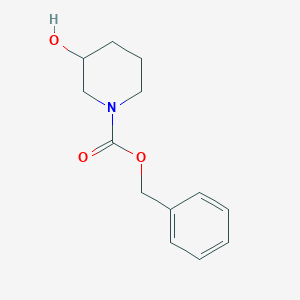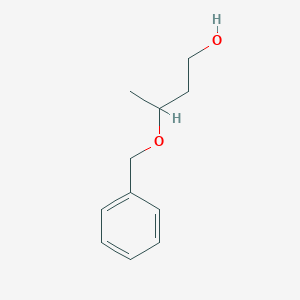
3-(1-Adamantyl)-3-oxopropanenitrile
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 3-(1-Adamantyl)-3-oxopropanenitrile involves reactions of methyl adamantane-1-carboxylate and methyl (1-adamantyl)acetate with acetonitrile in the presence of sodium hydride. This process yields this compound and 4-(1-adamantyl)-3-oxobutanenitrile, among other products, highlighting the versatility of adamantane derivatives in organic synthesis (Shiryaev et al., 2015).
Molecular Structure Analysis
Adamantane derivatives, including this compound, are characterized by their unique molecular structures, which are influenced by the adamantane core. The adamantane structure imparts stability and rigidity, affecting the conformational adaptability of its derivatives. Studies on adamantane derivatives like 1-(adamantane-1-carbonyl)-3-halophenyl thioureas provide insights into bond lengths, angles, and conformational stability, revealing the chair conformation of the condensed cyclohexane rings and the impact of intramolecular hydrogen bonding (Saeed et al., 2013).
Chemical Reactions and Properties
This compound participates in various chemical reactions, showcasing the chemical versatility of adamantane derivatives. Its reactions with acetonitrile, facilitated by sodium hydride, demonstrate the potential for synthesizing complex molecules. The compound's structure, influenced by the adamantane scaffold, plays a crucial role in its reactivity and interaction with other molecules (Shiryaev et al., 2015).
Wissenschaftliche Forschungsanwendungen
Synthese von ungesättigten Adamantan-Derivaten
Adamantan-Derivate, einschließlich „3-(1-Adamantyl)-3-oxopropanenitrile“, werden bei der Synthese von ungesättigten Adamantan-Derivaten verwendet . Die hohe Reaktivität dieser Verbindungen bietet umfangreiche Möglichkeiten für ihre Verwendung als Ausgangsmaterialien für die Synthese verschiedener funktioneller Adamantan-Derivate .
Entwicklung neuer Methoden zur Herstellung
Die Verbindung spielt eine entscheidende Rolle bei der Entwicklung neuer Methoden zur Herstellung von Adamantan-Derivaten . Sie trägt zur Weiterentwicklung quantenchemischer Berechnungen bei, um die elektronische Struktur von Adamantan-Derivaten zu untersuchen .
Polymerisationsreaktionen
“this compound” wird in Polymerisationsreaktionen verwendet . Es hilft bei der Herstellung höherer diamantähnlicher voluminöser Polymere wie Diamantdoide .
Produktion von thermisch stabilen und energiereichen Brennstoffen und Ölen
Die Verbindung wird bei der Produktion von thermisch stabilen und energiereichen Brennstoffen und Ölen verwendet . Ihre einzigartigen Eigenschaften machen sie für diese Anwendung geeignet .
Synthese von bioaktiven Verbindungen und Pharmazeutika
“this compound” wird bei der Synthese von bioaktiven Verbindungen und Pharmazeutika verwendet . Seine einzigartige Struktur und seine Eigenschaften machen es zu einem wertvollen Ausgangsmaterial bei der Herstellung dieser Verbindungen .
Antimikrobielle Aktivität
Einige Adamantan-Derivate haben eine gute Aktivität gegen grampositive Bakterien gezeigt . Daher könnte „this compound“ möglicherweise bei der Entwicklung neuer antimikrobieller Wirkstoffe eingesetzt werden .
Antivirale Aktivität
Derivate von Adamantan sind seit langem für ihre antivirale Aktivität gegen die Influenzaviren A und HIV bekannt . “this compound” könnte möglicherweise bei der Entwicklung neuer antiviraler Medikamente eingesetzt werden .
Eigenschaften des zentralen Nervensystems
Mehrere Adamantan-Derivate wurden mit Eigenschaften des zentralen Nervensystems in Verbindung gebracht . Daher könnte „this compound“ möglicherweise bei der Entwicklung von Medikamenten eingesetzt werden, die auf das zentrale Nervensystem abzielen .
Wirkmechanismus
The mechanism of action of adamantane derivatives can vary widely depending on their specific chemical structure and the context in which they are used. For example, some adamantane derivatives have been found to have anti-cancer properties, inhibiting the growth and proliferation of cancer cells.
Safety and Hazards
Zukünftige Richtungen
Adamantane derivatives have diverse applications in the fields of medicinal chemistry, catalyst development, and nanomaterials . Future research directions could include the development of new synthesis methods, the exploration of new applications, and the investigation of the properties of novel adamantane derivatives .
Eigenschaften
IUPAC Name |
3-(1-adamantyl)-3-oxopropanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO/c14-2-1-12(15)13-6-9-3-10(7-13)5-11(4-9)8-13/h9-11H,1,3-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALVFKYUPAPUUIU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40342835 | |
| Record name | 3-(1-Adamantyl)-3-oxopropanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40342835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
23938-42-3 | |
| Record name | 3-(1-Adamantyl)-3-oxopropanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40342835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















